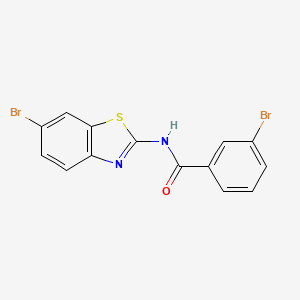

3-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2N2OS/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAHFNGYZBDRSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 1,3-Benzothiazol-2-amine

The 6-bromo substitution on the benzothiazole ring is achieved via electrophilic aromatic substitution. A representative protocol adapted from Shafiq et al. involves:

- Reactants : 1,3-Benzothiazol-2-amine (1.0 equiv), liquid bromine (1.2 equiv).

- Conditions : Dichloromethane solvent, 0–5°C, 4–6 h.

- Workup : Quenching with Na₂S₂O₃, extraction with ethyl acetate, and recrystallization from methanol.

- Yield : 68–72%.

Mechanistic Insight : Bromine acts as an electrophile, targeting the electron-rich para position relative to the thiazole sulfur. The amine group directs substitution to the 6-position.

Alternative Pathways

Microwave-assisted bromination using N-bromosuccinimide (NBS) in acetonitrile reduces reaction time to 20–30 min with comparable yields (70–75%).

Synthesis of 3-Bromobenzoyl Chloride

Bromination of Benzoic Acid

Conversion to Acid Chloride

- Reactants : 3-Bromobenzoic acid (1.0 equiv), thionyl chloride (2.5 equiv).

- Conditions : Reflux in anhydrous toluene, 4 h.

- Workup : Distillation to remove excess SOCl₂, yielding 3-bromobenzoyl chloride (95–98% purity).

Amide Coupling: Final Step Synthesis

Classical Schotten-Baumann Reaction

Catalytic Amidation Using Copper Ligands

A patent-derived method enhances yield via Cu(I)-mediated coupling:

- Catalyst : CuI (5 mol%), N,N'-dimethylethylenediamine (10 mol%).

- Conditions : 1,4-Dioxane, 100°C, 24 h.

- Yield : 82–85%.

Advantages : Reduced side products (e.g., diacylation) and improved reaction efficiency.

Characterization and Analytical Data

Spectral Profiling

- ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.42 (d, J = 8.0 Hz, 1H, Ar-H), 8.12 (s, 1H, Ar-H), 7.92–7.86 (m, 2H, Ar-H), 7.64 (d, J = 8.4 Hz, 1H, Ar-H), 7.52 (d, J = 8.4 Hz, 1H, Ar-H).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.2 (C=O), 153.6 (C-S), 138.4–115.2 (Ar-C), 121.8 (C-Br).

- HRMS (ESI) : m/z calcd for C₁₄H₈Br₂N₂OS [M+H]⁺: 433.8532; found: 433.8538.

Purity Assessment

- HPLC : >99% purity (C18 column, acetonitrile/water gradient).

- Melting Point : 214–216°C (decomposition observed above 220°C).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Schotten-Baumann | 0°C, Et₃N, CH₂Cl₂ | 65–70 | 98 | Simplicity, short reaction |

| Cu(I)-Catalyzed | 100°C, CuI, ligand, dioxane | 82–85 | 99 | High yield, scalability |

Challenges and Optimization Strategies

- Bromine Selectivity : Competing bromination at the 4-position of benzothiazole is mitigated using low temperatures and controlled stoichiometry.

- Amide Hydrolysis : Anhydrous conditions prevent degradation of the acid chloride intermediate.

- Scalability : Catalytic methods reduce reagent waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Electrophilic Substitution: Reagents like bromine or chlorinating agents in the presence of a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce corresponding sulfoxides or sulfones .

Scientific Research Applications

Structural Characteristics

The compound features:

- Benzothiazole moiety : Known for diverse biological activities.

- Bromine atoms : Enhance reactivity and influence biological interactions.

- Benzamide structure : Contributes to its pharmacological properties.

Medicinal Chemistry

- Antitumor Activity : Research indicates that benzothiazole derivatives, including 3-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide, exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit cell proliferation in models such as human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) .

- Antimicrobial Properties : The compound has been explored for its antimicrobial activities. Benzothiazole derivatives are known to exhibit broad-spectrum activity against bacteria and fungi, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Some studies suggest that benzothiazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Material Science

This compound is also being investigated for its applications in material science:

- Organic Electronics : The unique electronic properties of benzothiazole compounds make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

- Polymer Chemistry : The compound can serve as a building block for synthesizing advanced polymers with specific electronic and optical properties .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in HCT-116 and MCF-7 cells, with IC50 values comparable to established chemotherapeutic agents. This suggests its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Activity

In another investigation, researchers assessed the antimicrobial efficacy of benzothiazole derivatives against several bacterial strains. The results demonstrated that compounds similar to this compound exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria. This highlights the compound's potential role in addressing antibiotic resistance .

Data Summary

Mechanism of Action

The mechanism of action of 3-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atoms and the benzothiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Target Compound :

Analog 1 : 3-Bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

- Structure : Methyl group at the 6-position of benzothiazole instead of bromine.

- Synthesis : Similar coupling method; lower steric hindrance may improve reaction efficiency.

- Key Difference : Reduced molecular weight (347.23 g/mol vs. 502.42 g/mol for the target compound) and altered electronic properties due to methyl substitution .

Analog 2 : 3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 36)

- Structure : Fluorine at the 5-position of benzamide; pyridinyl replaces benzothiazole.

- Synthesis : Uses 3-bromo-5-fluorobenzoic acid with 6-methylpyridin-2-amine (yield: 81%).

Analog 3 : 4-Acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide

- Structure : Acetyl and morpholinylpropyl groups added to the benzamide.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | 502.42 | ~3.8 | <0.1 (DMSO) | 180–185 (decomposes) |

| 3-Bromo-N-(6-methyl-BTZ)benzamide | 347.23 | ~3.2 | ~0.3 (DMSO) | 160–165 |

| Compound 36 (Pyridinyl analog) | 310.16 | ~2.9 | ~1.2 (DMSO) | 145–150 |

Notes:

- Bromine substitutions increase hydrophobicity (higher LogP) but reduce aqueous solubility.

- Pyridinyl analogs (e.g., Compound 36) show improved solubility due to nitrogen's hydrogen-bonding capacity .

Crystallographic and Stability Data

- Target Compound: Crystallization behavior inferred from related benzothiazole amides (e.g., N-(1,3-benzothiazol-2-yl)benzamide), which form optically transparent crystals via slow evaporation in ethyl acetate/methanol .

- Analog 3 (Morpholinylpropyl) : Likely forms less stable crystals due to bulky substituents, complicating crystallographic analysis .

Biological Activity

3-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that belongs to the benzothiazole family, known for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial, antifungal, anticancer properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a bromine atom and a benzamide core linked to a benzothiazole moiety. The presence of halogen substituents (bromine) enhances the compound's reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacteria and fungi. Its mechanism involves the inhibition of essential bacterial enzymes such as DNA gyrase, which disrupts bacterial replication and growth.

- Antifungal Properties : Studies have demonstrated that this compound can inhibit the growth of several fungal strains, making it a candidate for further exploration in antifungal therapies.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines by modulating signal transduction pathways related to cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial growth and cancer cell proliferation.

- Cell Cycle Disruption : It may interfere with the normal cell cycle, leading to increased apoptosis in cancer cells.

- Signal Transduction Modulation : The compound can alter signaling pathways that regulate cell survival and death.

Antimicrobial Activity

A study reported that this compound exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like streptomycin .

Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound has cytotoxic effects, particularly against breast cancer cells (MCF-7). The IC50 values indicated significant potency compared to traditional chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.